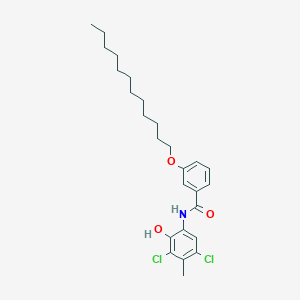![molecular formula C11H21O6P B14287775 Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate CAS No. 138611-37-7](/img/structure/B14287775.png)
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate is an organophosphorus compound with a complex structure that includes both ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for preparing phosphonates and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the reaction of diethyl phosphite with 4-chlorobutyryl chloride under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the 4-oxobutoxy group.
Dimethyl (2-oxopropyl)phosphonate: Similar but with methyl groups instead of ethyl groups.
Diethyl methylphosphonate: Lacks the oxo and butoxy groups, making it less complex.
Uniqueness
The presence of both ester and ketone groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
138611-37-7 |
|---|---|
Formule moléculaire |
C11H21O6P |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
4-(1-diethoxyphosphoryl-2-oxopropoxy)butanal |
InChI |
InChI=1S/C11H21O6P/c1-4-16-18(14,17-5-2)11(10(3)13)15-9-7-6-8-12/h8,11H,4-7,9H2,1-3H3 |
Clé InChI |
FJXMZXZQPLKLTG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(=O)C)OCCCC=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


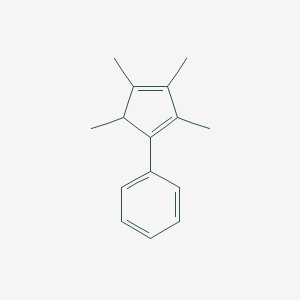

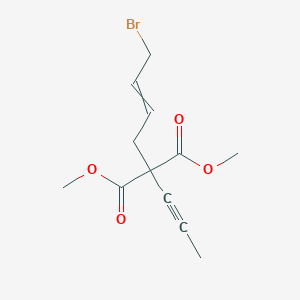
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)


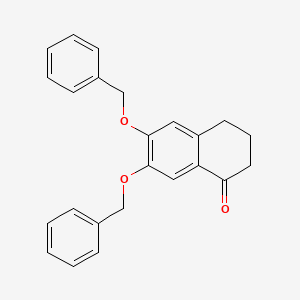
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

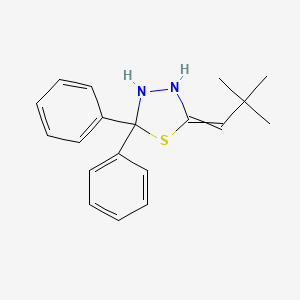
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
